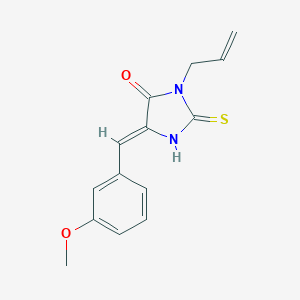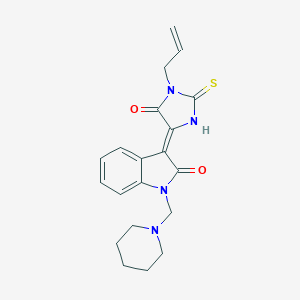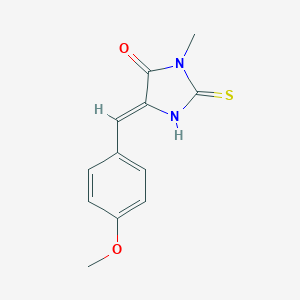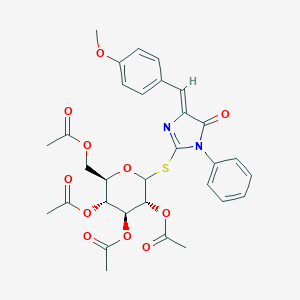![molecular formula C36H28N4O3S2 B303490 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B303490.png)
2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a chemical compound that has attracted attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. The compound can also prevent the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide include the inhibition of cell growth and proliferation, induction of apoptosis, and prevention of amyloid-beta peptide aggregation. The compound has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide in lab experiments include its potent anticancer and neuroprotective effects, as well as its ability to prevent amyloid-beta peptide aggregation. However, the limitations of using this compound include its low solubility in water and the need for further studies to determine its toxicity and pharmacokinetics.
Orientations Futures
For the research on 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide include the optimization of its synthesis method to increase yields and improve its solubility in water. Further studies are also needed to determine its toxicity and pharmacokinetics in vivo. Additionally, the compound can be modified to improve its potency and selectivity towards specific cancer cell lines or enzymes involved in the pathogenesis of neurodegenerative diseases. Finally, the compound can be tested in animal models to evaluate its efficacy and safety in vivo.
Méthodes De Synthèse
The synthesis of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves the reaction of 2-chloro-3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridine with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline in the presence of a base, followed by the addition of thiol reagent to obtain the desired product. This method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta peptides that are associated with Alzheimer's disease.
Propriétés
Nom du produit |
2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C36H28N4O3S2 |
Poids moléculaire |
628.8 g/mol |
Nom IUPAC |
2-[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C36H28N4O3S2/c1-22-12-17-29-32(18-22)45-35(39-29)24-13-15-25(16-14-24)38-33(41)21-44-36-28(20-37)27(19-30(40-36)23-8-5-4-6-9-23)26-10-7-11-31(42-2)34(26)43-3/h4-19H,21H2,1-3H3,(H,38,41) |
Clé InChI |
MOIPUVIZVWXQSS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=C(C(=CC(=N4)C5=CC=CC=C5)C6=C(C(=CC=C6)OC)OC)C#N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=C(C(=CC(=N4)C5=CC=CC=C5)C6=C(C(=CC=C6)OC)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303407.png)
![3-amino-5,8-dibromo-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303410.png)
![2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B303411.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)





